![molecular formula C19H20N2O3 B2374451 2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)propanamide CAS No. 1260625-49-7](/img/structure/B2374451.png)
2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)propanamide
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Overview
Description
Scientific Research Applications
Antibacterial Activity : Some derivatives of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)propanamide have shown promising antibacterial properties. For instance, certain azole derivatives synthesized from similar compounds demonstrated good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).
Quantum Chemical Studies : Quantum chemical analyses have been conducted on compounds structurally similar to 2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)propanamide, which are used in treating prostate cancer. These studies help understand the steric energy and molecular interactions of these compounds (Otuokere & Amaku, 2015).
Immunomodulating Activity : Condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, which are structurally related, have shown immunomodulating activity, enhancing macrophage cytotoxicity and stimulating antibacterial defenses in mice (Doria et al., 1991).
Antitumor Agents : Derivatives of 2-amino-3-alkoxycarbonyl/cyano-5-arylethylthiophene, which are structurally similar, have been identified as promising antitumor agents. These compounds show strong antiproliferative activity and can inhibit tubulin assembly (Romagnoli et al., 2014).
Thermodynamic Properties : The thermodynamic properties of similar 2-cyano-3-phenyl-2-propenamide solutions have been studied, providing insights into the solubility and intermolecular interactions of these compounds (Sobechko et al., 2017).
Solar Cell Applications : Organic sensitizers related to 2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)propanamide have been engineered for solar cell applications. These sensitizers have shown high efficiency in converting incident photons to current (Kim et al., 2006).
Photoluminescent Materials : The electrooxidation of compounds similar to 2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)propanamide has led to the discovery of new classes of photoluminescent materials. These materials exhibit unique absorbance and photoluminescence properties (Ekinci et al., 2000).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methylphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-5-4-6-16(9-13)21-19(22)15(12-20)10-14-7-8-17(23-2)11-18(14)24-3/h4-9,11,15H,10H2,1-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPKEZGJUSIVLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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